molecular formula C9H7BrF3NO2 B13715561 4-Bromo-5-(2,2-difluoroethoxy)-2-fluorobenzamide

4-Bromo-5-(2,2-difluoroethoxy)-2-fluorobenzamide

Katalognummer: B13715561
Molekulargewicht: 298.06 g/mol
InChI-Schlüssel: BWZSSCYPARRRSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-(2,2-difluoroethoxy)-2-fluorobenzamide is a chemical compound with a complex structure, characterized by the presence of bromine, fluorine, and difluoroethoxy groups attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(2,2-difluoroethoxy)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable fluorobenzene derivative, followed by the introduction of the difluoroethoxy group through nucleophilic substitution. The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-(2,2-difluoroethoxy)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium carbonate in suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-(2,2-difluoroethoxy)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-(2,2-difluoroethoxy)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-5-(2,2-difluoroethoxy)-2-fluorophenol
  • 4-Bromo-5-(2,2-difluoroethoxy)-2-fluorobenzoic acid

Uniqueness

4-Bromo-5-(2,2-difluoroethoxy)-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H7BrF3NO2

Molekulargewicht

298.06 g/mol

IUPAC-Name

4-bromo-5-(2,2-difluoroethoxy)-2-fluorobenzamide

InChI

InChI=1S/C9H7BrF3NO2/c10-5-2-6(11)4(9(14)15)1-7(5)16-3-8(12)13/h1-2,8H,3H2,(H2,14,15)

InChI-Schlüssel

BWZSSCYPARRRSJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1OCC(F)F)Br)F)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.